

1H NMR characterization of 1-(prop-2-yn-1-yl)piperazine-2-one

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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)piperazine-2-one

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An In-depth Technical Guide to the 1H NMR Characterization of **1-(prop-2-yn-1-yl)piperazine-2-one**

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of **1-(prop-2-yn-1-yl)piperazine-2-one**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a structural representation to aid in the interpretation of the results.

Predicted 1H NMR Spectral Data

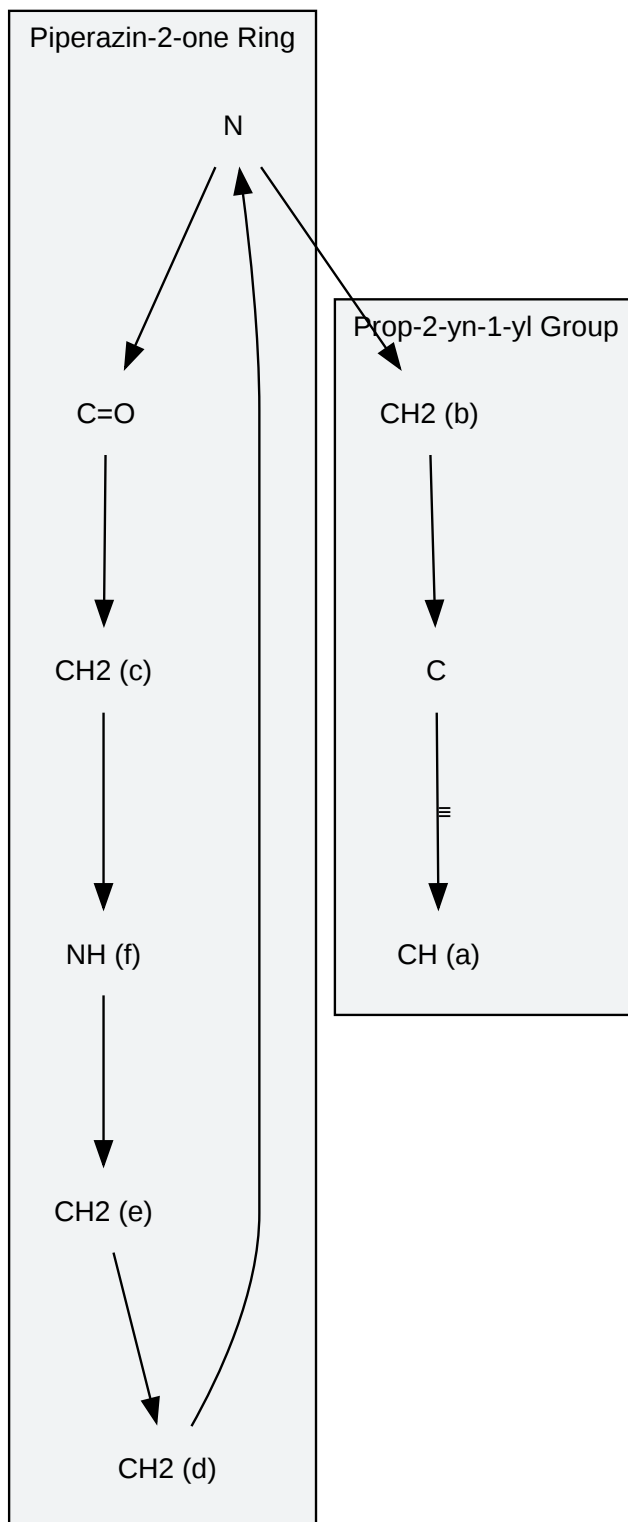
The following table summarizes the predicted 1H NMR data for **1-(prop-2-yn-1-yl)piperazine-2-one**. These predictions are based on the analysis of the chemical structure and typical chemical shift values for protons in similar electronic environments.

Proton Assignment (Label)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-a	~2.25	Triplet (t)	~2.5	1H
H-b	~3.40	Doublet (d)	~2.5	2H
H-c	~3.30	Singlet (s)	-	2H
H-d	~2.80	Triplet (t)	~5.5	2H
H-e	~3.50	Triplet (t)	~5.5	2H
H-f (NH)	Broad Singlet	-	-	1H

Structural Diagram with Proton Assignments

The following diagram illustrates the chemical structure of **1-(prop-2-yn-1-yl)piperazine-2-one** with the protons labeled corresponding to the data in the table above.

1-(prop-2-yn-1-yl)piperazine-2-one



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Caption: Chemical structure of **1-(prop-2-yn-1-yl)piperazine-2-one** with proton labels.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard methodology for the acquisition and processing of a ¹H NMR spectrum for **1-(prop-2-yn-1-yl)piperazine-2-one**.

1. Sample Preparation:

- **Solvent Selection:** Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may also be used depending on the sample's solubility.^[1]
- **Sample Concentration:** Dissolve approximately 5-10 mg of **1-(prop-2-yn-1-yl)piperazine-2-one** in 0.5-0.7 mL of the chosen deuterated solvent.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[2] If not pre-added by the solvent manufacturer, a small drop can be added to the sample.
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion and resolution.^{[2][3]}
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
 - **Number of Scans:** 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.
 - **Relaxation Delay (d1):** A relaxation delay of 1-2 seconds is appropriate.
 - **Acquisition Time (aq):** An acquisition time of 3-4 seconds will provide adequate resolution.

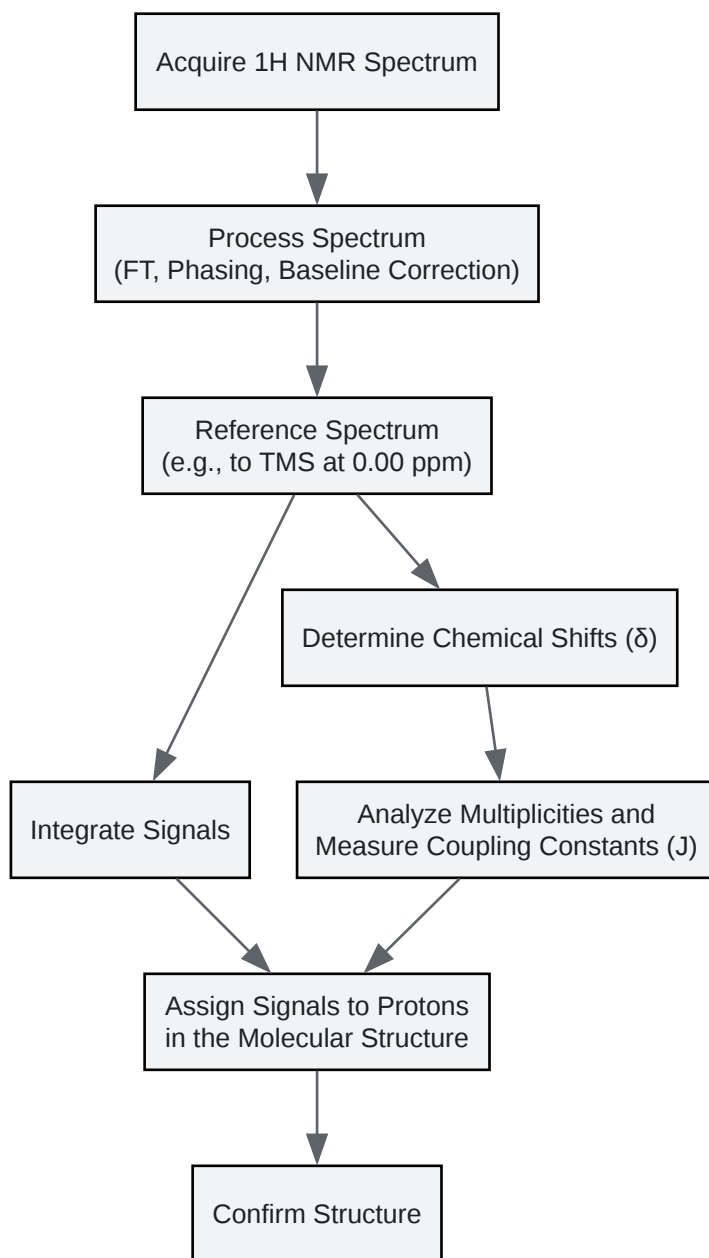
- Spectral Width (sw): A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range of protons in organic molecules.[1]

3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: A baseline correction is applied to ensure a flat baseline.
- Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm. If a residual solvent peak is used for referencing, its known chemical shift should be used (e.g., CHCl₃ at 7.26 ppm).[3]
- Integration: The relative area under each peak is integrated to determine the ratio of protons giving rise to each signal.
- Peak Picking: The chemical shift of each peak is determined.
- Coupling Constant Measurement: The splitting patterns of multiplets are analyzed to measure the coupling constants (J-values) in Hertz (Hz).[2]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of **1-(prop-2-yn-1-yl)piperazine-2-one**.



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Caption: Workflow for 1H NMR spectral analysis.

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References

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